3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol is a novel pyrazole-based heterocycle attached to a sugar moiety. It belongs to a new molecular framework developed by reacting ethyl 2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-oxobutanoate derivatives with different alkyl hydrazines.
This compound is primarily investigated for its potential anti-diabetic activity. It is one of nine new compounds synthesized in a study exploring new molecular frameworks for anti-diabetic drug development.
The precise mechanism of action for the anti-diabetic potential of 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol has not been elucidated in the provided papers. Further research is necessary to understand its interactions with biological targets and pathways involved in glucose regulation.
The primary application explored for 3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol is in anti-diabetic drug development. The compound exhibited moderate anti-diabetic activity in a study using the urinary glucose excretion method (UGE), comparable to the standard drug remogliflozin.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7